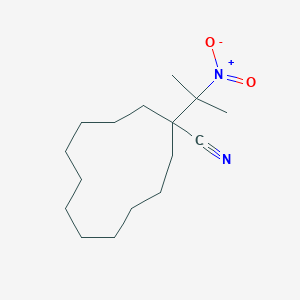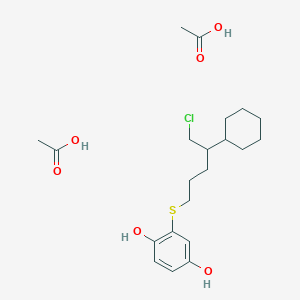![molecular formula C14H15N3O3S B14401718 3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- CAS No. 89565-39-9](/img/structure/B14401718.png)
3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- typically involves the reaction of 3-pyridinecarboxylic acid with 4-[(dimethylamino)sulfonyl]aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide
- Nicotinamide
- Isonicotinamide
Uniqueness
3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino and sulfonyl groups enhance its solubility and ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
89565-39-9 |
|---|---|
Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)21(19,20)13-7-5-12(6-8-13)16-14(18)11-4-3-9-15-10-11/h3-10H,1-2H3,(H,16,18) |
InChI Key |
NJGNKVWYKDTJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



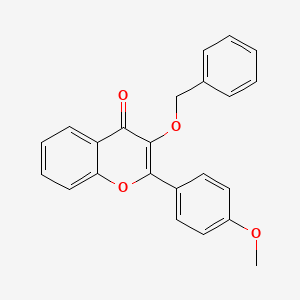
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)



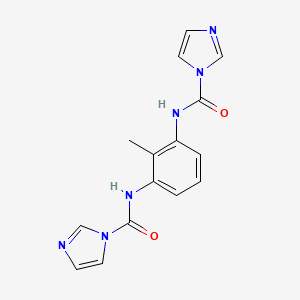
![N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B14401679.png)
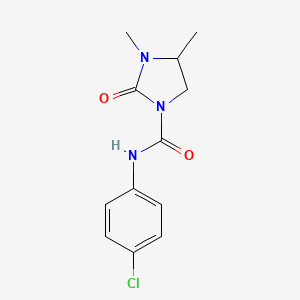
![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)
